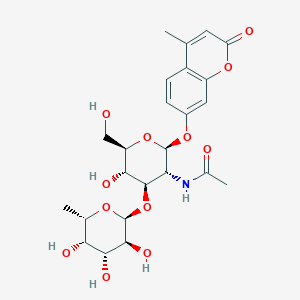

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as α-D-Glucose 1,6-Diphosphate and α-D-Mannose 1,6-Diphosphate, involves a general procedure that includes the phosphorylation of fully acetylated sugar phosphates and subsequent isolation by ion exchange chromatography (Hanna & Mendicino, 1970). Similar methodologies could be adapted for the synthesis of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt, focusing on the specific structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt has been studied using techniques such as negative ion mass spectrometry and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (Christus & Madson, 2021). These studies provide insight into the atomic configuration and allow for the determination of molecular geometry, essential for understanding the compound's reactivity and interaction with biological molecules.

Chemical Reactions and Properties

2,5-Anhydro-D-mannitol has been shown to inhibit gluconeogenesis in isolated rat hepatocytes, indicating its potential as a biological regulator. The compound's ability to modify metabolic pathways underscores the importance of its chemical properties in biochemical applications (Stevens, Covey, & Dills, 1985).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of Cyclic Analogues : 2,5-Anhydroglucitol, 2,5-anhydromannitol, and their phosphate derivatives are synthesized from D-mannose or D-glucose. These compounds, including 2,5-Anhydro-D-mannitol-1,6-diphosphate, are analogues of fructofuranose and its phosphates, highlighting a methodological approach to create selectively labeled compounds for biochemical studies (Persky & Albeck, 2000).

- Fructose 1,6 Bisphosphate Aldolase Inhibitor : A derivative, 2,5-anhydro di-(hydrido)-di-phosphate-di-hydrate mannitol (glucitol), synthesized from banana fruit, has been studied as a structural analogue to known inhibitors of fructose-1,6 bisphosphate aldolase. This suggests potential applications in cancer treatment due to the structural similarity to the enzyme's substrate, offering an inexpensive method for developing treatments (Jesus’ Christus & M. Madson, 2021).

Potential Biological Applications

- Aspergillus fumigatus Mannitol-1-phosphate 5-dehydrogenase : The characterization of mannitol-1-phosphate dehydrogenase from Aspergillus fumigatus has applications in the stereoselective synthesis of protio and deuterio forms of D-mannitol 1-phosphate, showcasing a potential for further biological and biochemical research applications (Krahulec et al., 2008).

- Mannitol Production from CO2 in Cyanobacteria : The engineering of photosynthetic mannitol biosynthesis from CO2 in cyanobacteria, using genes for mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase, points to innovative approaches for sustainable mannitol production. This research demonstrates the conversion of CO2 into valuable sugar alcohols using photosynthetic organisms, indicating broad implications for biofuel and bioproduct development (Jacobsen & Frigaard, 2014).

Propriétés

IUPAC Name |

barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O11P2.2Ba.2H2O/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14;;;;/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;2*1H2/q;2*+2;;/p-4/t3-,4-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQRPOQCCLORLH-YNZNHRASSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Ba2O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)